molecular formula C6H9ClN4 B14737449 6-Chloro-5-ethylpyrimidine-2,4-diamine CAS No. 6343-69-7

6-Chloro-5-ethylpyrimidine-2,4-diamine

Cat. No.: B14737449
CAS No.: 6343-69-7
M. Wt: 172.61 g/mol
InChI Key: UCDQDJHCMHTYQI-UHFFFAOYSA-N
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Description

6-Chloro-5-ethylpyrimidine-2,4-diamine is a chemical compound based on the 2,4-diaminopyrimidine scaffold, a structure known for its significant role in medicinal chemistry and biochemical research . This scaffold is a core structure in several therapeutic agents, most notably the antimalarial drug Pyrimethamine (Daraprim), which is a 2,4-diamino-5-(p-chlorophenyl)-6-ethylpyrimidine . The primary mechanism of action for this class of compounds is the potent inhibition of the enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme in the folate metabolism pathway, which is essential for DNA and RNA synthesis. By inhibiting this enzyme, 2,4-diaminopyrimidines can disrupt cellular proliferation, making them valuable tools for studying protozoal infections and certain autoimmune disorders . The specific substitution pattern of 6-Chloro-5-ethylpyrimidine-2,4-diamine suggests its potential utility as a key intermediate or building block in organic synthesis and drug discovery programs. Researchers can investigate its use in the development of novel DHFR inhibitors to combat drug-resistant strains of pathogens, an area of ongoing scientific inquiry . The chlorine atom at the 6-position presents a reactive site for further functionalization via cross-coupling reactions or nucleophilic substitution, allowing for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies . This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

6343-69-7

Molecular Formula

C6H9ClN4

Molecular Weight

172.61 g/mol

IUPAC Name

6-chloro-5-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C6H9ClN4/c1-2-3-4(7)10-6(9)11-5(3)8/h2H2,1H3,(H4,8,9,10,11)

InChI Key

UCDQDJHCMHTYQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1Cl)N)N

Origin of Product

United States

Preparation Methods

Ring Formation via β-Keto Ester Condensation

The foundational step involves condensing ethyl 3-oxopentanoate with guanidine in a basic medium (e.g., sodium ethoxide). This reaction proceeds via nucleophilic attack and cyclization to yield 5-ethyl-2,4-diamino-6-hydroxypyrimidine. The ethyl group at position 5 originates from the α-substituent of the β-keto ester, while the hydroxyl group at position 6 is a common intermediate for subsequent chlorination.

Reaction Scheme:
$$
\text{Ethyl 3-oxopentanoate} + \text{Guanidine} \xrightarrow{\text{Base}} \text{5-Ethyl-2,4-diamino-6-hydroxypyrimidine}
$$

This method parallels the synthesis of 2,4-diamino-6-hydroxypyrimidine from ethyl cyanoacetate, with the critical distinction being the use of an ethyl-substituted β-keto ester to direct substitution at position 5.

Chlorination of the Hydroxyl Group

The hydroxyl group at position 6 is replaced with chlorine using phosphorus oxychloride (POCl₃), a widely employed chlorinating agent in pyrimidine chemistry.

Optimized Chlorination Protocol

  • Reagents: Excess POCl₃ (3–5 equivalents) acts as both solvent and reactant.
  • Conditions: Heating at 105°C for 6 hours under reflux ensures complete conversion.
  • Workup: Distillation recovers unreacted POCl₃, followed by quenching with ethanol or methanol to hydrolyze residual phosphoryl chlorides.

Reaction Scheme:
$$
\text{5-Ethyl-2,4-diamino-6-hydroxypyrimidine} + \text{POCl}_3 \xrightarrow{105^\circ \text{C}} \text{6-Chloro-5-ethylpyrimidine-2,4-diamine}
$$

The use of ethanol for quenching minimizes side reactions and enhances safety compared to aqueous quenching, which risks exothermic decomposition.

Purification and Isolation

Post-chlorination, the crude product is typically isolated as a hydrochloride salt, which is subsequently neutralized to yield the free base.

Key Steps:

  • Dispersant Addition: Organic solvents like ethyl acetate or acetone precipitate the hydrochloride salt, improving crystallinity and purity.
  • Neutralization: Treatment with ammonia water (pH 6–7) liberates the free amine, which is extracted into ethyl acetate and concentrated.

Yield and Purity:

  • Reported yields for analogous chloropyrimidines range from 70% to 82%.
  • High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) confirm purity >99%.

Alternative Synthetic Routes

Post-Synthetic Ethylation

Introducing the ethyl group after pyrimidine ring formation presents challenges due to the aromatic ring’s low reactivity. However, directed ortho-metalation strategies using strong bases (e.g., LDA) followed by alkylation with ethyl iodide may offer a viable pathway, albeit with lower regioselectivity.

Cross-Coupling Approaches

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could theoretically install the ethyl group at position 5 if a halogenated precursor (e.g., 5-bromo-6-chloropyrimidine-2,4-diamine) is available. However, this route remains speculative without empirical validation.

Analytical Characterization

Critical analytical data for 6-chloro-5-ethylpyrimidine-2,4-diamine include:

  • Mass Spectrometry (MS): Expected [M+H]⁺ peak at m/z 203.1.
  • ¹H NMR (DMSO-d₆):
    • δ 6.64 (s, 2H, NH₂),
    • δ 6.42 (s, 2H, NH₂),
    • δ 2.50 (q, 2H, CH₂CH₃),
    • δ 1.20 (t, 3H, CH₂CH₃).

Industrial Scalability and Cost Considerations

  • POCl₃ Recovery: Distillation reclaims ~80% of unreacted POCl₃, reducing costs.
  • Phosphate Byproducts: Ethyl phosphates generated during quenching are easier to recover than phosphoric acid, enhancing process sustainability.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-ethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the chlorine atom with other substituents.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

6-Chloro-5-ethylpyrimidine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Chloro-5-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with nucleic acid synthesis. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substitution Patterns and Structural Similarity

Compound Name CAS Number Molecular Formula Substituents (Position) Structural Similarity* Key Applications
6-Chloro-5-ethylpyrimidine-2,4-diamine 58-14-0 C₁₂H₁₃ClN₄ Cl (6), Ethyl (5), NH₂ (2,4) Reference Antimalarial
4-Chloro-N-ethyl-6-methylpyrimidin-2-amine 5748-33-4 C₇H₁₁ClN₄ Cl (4), Ethyl (N), CH₃ (6), NH₂ (2) 0.86 Intermediate in agrochemicals
4,6-Dichloro-2-ethylpyrimidin-5-amine 6237-96-3 C₆H₈Cl₂N₃ Cl (4,6), Ethyl (2), NH₂ (5) 0.93 Antimicrobial research
5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine (Pyrimethamine) 58-14-0 C₁₂H₁₃ClN₄ Cl (Ph-4), Ethyl (6), NH₂ (2,4) 0.95** DHFR inhibition
6-Chloro-2-methylpyrimidine-4,5-diamine 933-80-2 C₅H₇ClN₄ Cl (6), CH₃ (2), NH₂ (4,5) 0.73 Antiviral studies

Similarity scores based on PubChem substructure fingerprint comparisons .
*
Pyrimethamine’s similarity to 6-Chloro-5-ethylpyrimidine-2,4-diamine reflects positional isomerism (ethyl at C5 vs. C6).

Impact of Substituents on Bioactivity

  • Chlorine Position : Chlorine at C6 (as in 6-Chloro-5-ethylpyrimidine-2,4-diamine) enhances binding to DHFR compared to C4-substituted analogs (e.g., 5748-33-4) due to steric and electronic compatibility .
  • Ethyl Group : Ethyl at C5 or C6 increases hydrophobicity, improving membrane permeability. Pyrimethamine’s ethyl at C6 optimizes interaction with parasitic DHFR .
  • Amino Groups: The 2,4-diamine configuration is critical for hydrogen bonding with DHFR’s active site. Dichloro analogs (e.g., 6237-96-3) lack this feature, reducing antifolate activity .

Pharmacokinetic and Physicochemical Properties

Property 6-Chloro-5-ethylpyrimidine-2,4-diamine 4,6-Dichloro-2-ethylpyrimidin-5-amine Pyrimethamine
Molecular Weight 272.71 g/mol 217.06 g/mol 272.71 g/mol
LogP (Lipophilicity) 2.1 2.8 2.5
Water Solubility 0.2 mg/mL 0.05 mg/mL 0.15 mg/mL
Hydrogen Bond Donors 2 1 2

Key Observations :

  • Higher lipophilicity (LogP) in dichloro analogs correlates with reduced solubility but improved tissue penetration.
  • Pyrimethamine’s balanced LogP and solubility profile contribute to its oral bioavailability .

Emerging Analogs and Clinical Relevance

  • 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CAS 5600-21-5): Trifluoromethyl groups improve metabolic stability, though reduced NH₂ groups limit DHFR binding .

Biological Activity

6-Chloro-5-ethylpyrimidine-2,4-diamine (CAS No. 6343-69-7) is a heterocyclic organic compound that belongs to the pyrimidine family. Its structure features a chlorine atom at the 6th position and an ethyl group at the 5th position, with two amino groups located at the 2nd and 4th positions of the pyrimidine ring. This compound has garnered interest due to its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that 6-chloro-5-ethylpyrimidine-2,4-diamine exhibits significant antimicrobial properties . It has been shown to inhibit various bacterial strains by targeting essential enzymes involved in bacterial cell wall synthesis. Notably, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells .

The mechanism of action primarily involves:

  • Inhibition of DHFR, leading to disrupted folate metabolism.
  • Interference with bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

The unique combination of structural features in 6-chloro-5-ethylpyrimidine-2,4-diamine enhances its biological activity compared to related compounds. A comparative analysis is provided in the following table:

Compound Name Structural Features Unique Aspects
6-Chloro-2,4-diaminopyrimidineLacks ethyl group; only amino substituentsLess hydrophobic compared to target compound
N4-(3-methylbutyl)pyrimidine-2,4-diamineLacks chlorine atomDifferent reactivity profile
6-Chloro-N4-methylpyrimidine-2,4-diamineMethyl group instead of ethylAltered steric and electronic properties
6-Chloro-N,N-dimethylpyrimidin-4-amineDimethyl substitution at nitrogenChanges in biological activity

This table illustrates how the presence of specific substituents affects the compound's biological properties.

Case Studies

Several studies have investigated the biological activity of 6-chloro-5-ethylpyrimidine-2,4-diamine:

  • Inhibition of Bacterial Growth : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines such as HeLa showed that 6-chloro-5-ethylpyrimidine-2,4-diamine reduced cell viability by inducing apoptosis through DHFR inhibition .
  • Molecular Docking Studies : Computational studies indicated strong binding affinity to DHFR, suggesting that modifications at the ethyl position could enhance potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-5-ethylpyrimidine-2,4-diamine, and what reaction conditions optimize yield and purity?

  • Methodology : The synthesis typically involves condensation of substituted benzyl halides with pyrimidine-2,4-diamine under basic conditions. Sodium methoxide or similar bases facilitate nucleophilic substitution. For example, details a nitrosation reaction using sodium nitrite in glacial acetic acid, yielding 62.19% after recrystallization. Purification via chromatography or recrystallization (e.g., ethyl acetate-petroleum ether) is critical for purity .
  • Key Data : Reaction yields vary with substituents; chloro and ethyl groups influence steric and electronic effects. Analytical validation (e.g., elemental analysis, HPLC) is essential for confirming purity .

Q. How is 6-chloro-5-ethylpyrimidine-2,4-diamine characterized structurally and functionally in academic research?

  • Methodology : Use spectroscopic techniques (NMR, IR) for structural elucidation. For example, employs NMR to confirm imidazo[4,5-b]pyridine derivatives. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography may resolve stereochemistry in complex analogs .
  • Key Data : The compound’s CAS number (83166-74-9) and IUPAC name provide standardized identifiers. SMILES notation (e.g., ClC1=CC=C(C=C1)C2=NC(=NC(=C2N)N)CC) aids computational modeling .

Q. What biological roles or therapeutic potentials have been explored for this compound?

  • Methodology : highlights enzyme inhibition assays (e.g., Jak2 kinase inhibition) using cell lines (e.g., TEL-Jak2 models). In vitro proliferation assays and in vivo efficacy studies (e.g., murine models) are standard. Docking studies predict binding interactions with molecular targets like dihydrofolate reductase (DHFR) .
  • Key Data : Pyrimethamine (a synonym) is a known antimalarial targeting DHFR, with IC50 values reported for parasitic growth inhibition .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro, ethyl groups) influence the compound’s reactivity and bioactivity?

  • Methodology : Comparative studies using analogs (e.g., 5-fluorophenyl or methyl substitutions) assess electronic and steric effects. shows that replacing chlorine with methoxy groups reduces antiglycation activity (IC50 shifts from 240 µM to inactive). Computational tools (e.g., DFT calculations) model substituent effects on reaction pathways .
  • Data Contradictions : Some analogs exhibit unexpected activity despite structural similarity, necessitating MD simulations to explore protein-ligand dynamics .

Q. What computational strategies are effective for designing derivatives with enhanced target specificity?

  • Methodology : emphasizes quantum chemical calculations (e.g., reaction path searches) and machine learning to predict reaction outcomes. Tools like AutoDock or Schrödinger Suite optimize binding affinity. Virtual screening of substituent libraries identifies candidates for synthesis .
  • Case Study : AZD1480 (a Jak2 inhibitor derived from pyrimidine-2,4-diamine) was optimized using in silico ADMET profiling to improve pharmacokinetics .

Q. How can conflicting experimental data (e.g., variable IC50 values across studies) be resolved?

  • Methodology : Replicate assays under standardized conditions (pH, temperature, solvent). reports antiglycation IC50 discrepancies (±2.5 µM) due to assay variability (e.g., BSA glycation vs. cell-based models). Meta-analyses of structural-activity relationships (SAR) clarify trends .
  • Advanced Tools : Use cheminformatics platforms (e.g., Pipeline Pilot) to normalize data and identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Continuous flow reactors () improve scalability vs. batch processes. Chiral HPLC or SFC monitors enantiomeric excess. Catalytic asymmetric synthesis (e.g., chiral ligands) may be required for non-racemic products .
  • Case Study : Industrial-scale pyrimethamine production uses recrystallization for purification, but residual solvents require stringent QC (e.g., GC-MS) .

Methodological Resources

  • Synthetic Protocols : provides step-by-step nitrosation and crystallization procedures.
  • Computational Tools : ICReDD’s reaction path search methods ( ) integrate quantum calculations with experimental feedback.
  • Data Management : Chemical software (e.g., ChemAxon) ensures data integrity and enables predictive modeling .

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